molecular formula C40H78N2O2.C2H4O2<br>C42H82N2O4 B14476340 1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate CAS No. 68134-27-0

1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate

Cat. No.: B14476340
CAS No.: 68134-27-0
M. Wt: 679.1 g/mol
InChI Key: LDONWRHKSXDXNH-UHFFFAOYSA-N
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Description

1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate is a complex organic compound that belongs to the class of imidazolines. This compound is characterized by its unique structure, which includes a stearoyloxyethyl group and a heptadecyl chain attached to an imidazoline ring. It is commonly used in various industrial and scientific applications due to its surfactant properties and its ability to form stable emulsions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate typically involves the following steps:

    Esterification: Stearic acid is reacted with ethylene glycol to form stearoyloxyethyl ester.

    Amidation: The stearoyloxyethyl ester is then reacted with heptadecylamine to form the corresponding amide.

    Cyclization: The amide undergoes cyclization in the presence of a dehydrating agent to form the imidazoline ring.

    Acetylation: Finally, the imidazoline compound is acetylated using acetic anhydride to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions. The reaction temperatures are maintained between 100-150°C, and catalysts such as sulfuric acid or phosphoric acid are used to enhance the reaction rates. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding alcohols.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions are typically carried out in the presence of strong acids or bases.

Major Products Formed

    Oxidation: Formation of stearoyloxyethyl oxides.

    Reduction: Formation of stearoyloxyethyl alcohols.

    Substitution: Formation of various substituted imidazolines.

Scientific Research Applications

1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of cell membranes and lipid interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.

    Industry: Utilized in the formulation of cosmetics, detergents, and lubricants.

Mechanism of Action

The mechanism of action of 1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate involves its ability to interact with lipid membranes. The stearoyloxyethyl group allows the compound to integrate into lipid bilayers, altering their properties and enhancing the stability of emulsions. The imidazoline ring can interact with various molecular targets, including proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl[2-(stearoyloxy)ethyl]ammonio acetate
  • Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate

Comparison

1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate is unique due to its imidazoline ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. The presence of the heptadecyl chain enhances its hydrophobicity, making it more effective as a surfactant in various applications.

Properties

CAS No.

68134-27-0

Molecular Formula

C40H78N2O2.C2H4O2
C42H82N2O4

Molecular Weight

679.1 g/mol

IUPAC Name

acetic acid;2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl octadecanoate

InChI

InChI=1S/C40H78N2O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-41-35-36-42(39)37-38-44-40(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h3-38H2,1-2H3;1H3,(H,3,4)

InChI Key

LDONWRHKSXDXNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1CCOC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O

Origin of Product

United States

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